molecular formula C10H14N2OS B8358627 2-Benzylthio ethylurea

2-Benzylthio ethylurea

Cat. No.: B8358627
M. Wt: 210.30 g/mol
InChI Key: MQOCUMJRDVAEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylthio ethylurea is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. It features a hybrid molecular structure combining a benzylthio ether group with a urea moiety. The urea group is a privileged scaffold in drug discovery, known for its ability to form multiple hydrogen bonds with biological targets, which is crucial for achieving high affinity and selectivity . This makes derivatives containing the urea group potent modulators of various intracellular targets. Compounds with benzylthio and urea functional groups are frequently investigated for their diverse pharmacological potential, which can include enzyme inhibitory activity . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for screening against various disease models. It is also valuable in method development and optimization in analytical chemistry, serving as a standard for techniques such as HPLC and mass spectrometry . This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-benzylsulfanylethylurea

InChI

InChI=1S/C10H14N2OS/c11-10(13)12-6-7-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,11,12,13)

InChI Key

MQOCUMJRDVAEQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Ethylurea vs. Formamide Derivatives

Ethylurea and formamide groups are both polar functionalities used to improve water solubility and bioactivity in colchicine-binding site ligands. In benzothiazole-based derivatives, ethylurea substituents (e.g., compound 14 in ) demonstrated nanomolar antiproliferative IC₅₀ values against glioblastoma cells (U87-MG: IC₅₀ = 12 nM), outperforming formamide analogs in certain contexts . Both groups increase polar surface area, but ethylurea derivatives exhibited superior selectivity against non-tumoral HEK-293 cells and resistance to efflux pumps like MDR1/P-gp, critical for overcoming multidrug resistance in cancer therapy.

Table 1: Comparison of Ethylurea and Formamide Derivatives

Parameter Ethylurea Derivatives (e.g., compound 14) Formamide Derivatives (e.g., compound 8)
Antiproliferative IC₅₀ 12 nM (U87-MG glioblastoma) 8.5 nM (U87-MG glioblastoma)
Water Solubility >100 µM (pH 7.4) >100 µM (pH 7.4)
Selectivity Index* >100 (vs. HEK-293) ~50 (vs. HEK-293)
Efflux Pump Susceptibility Resistant Resistant

*Selectivity Index = IC₅₀(non-tumoral)/IC₅₀(cancer).

Ethylurea vs. Benzylthiourea Derivatives

In Src kinase inhibitors, ethylurea and benzylthiourea substituents at the 5-position of indole-2-one scaffolds significantly enhanced inhibitory activity compared to acetamido groups. For example, ethylurea-containing analogs achieved >80% Src kinase inhibition at 10 µM, while acetamido derivatives showed <20% inhibition under the same conditions . The benzylthio group in 2-benzylthio ethylurea may synergize with ethylurea to improve target binding, mimicking the enhanced activity seen in benzylthiourea-containing kinase inhibitors.

Table 2: Substituent Effects on Src Kinase Inhibition

Substituent Inhibition at 10 µM Key Structural Advantage
Ethylurea >80% Polar yet flexible, improves solubility
Benzylthiourea >85% Enhanced hydrophobic interactions
Acetamido <20% Reduced polarity and flexibility
Impact of Substituents on Solubility and Bioactivity

The ethylurea group in this compound likely increases its polar surface area (PSA), improving aqueous solubility compared to non-polar analogs like 2-chloro-6-fluorobenzylidene derivatives (). This aligns with benzothiazole-based ethylurea compounds, which achieved >100 µM solubility in physiological conditions, critical for oral bioavailability and in vivo efficacy . The benzylthio group may further enhance blood-brain barrier penetration, a key advantage for targeting glioblastoma .

Selectivity and Resistance Profiles

This contrasts with many colchicine-site ligands (e.g., combretastatin A-4 analogs), which are often pump substrates. Additionally, this compound’s combination of polar (ethylurea) and lipophilic (benzylthio) groups may optimize tumor tissue penetration while minimizing off-target toxicity .

Preparation Methods

Catalyst Selection

  • Acidic Catalysts : Hydrochloric acid improves reaction kinetics in nucleophilic substitution but necessitates corrosion-resistant equipment.

  • Molecular Sieves : Hydrogen-type mordenite catalysts enhance cyclization efficiency by adsorbing water, shifting equilibrium toward product formation.

Temperature Gradients

  • Gradual cooling (e.g., from 70°C to 0–5°C) minimizes side reactions during crystallization .

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